(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride
CAS No.: 866783-13-3
Cat. No.: VC21331311
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride - 866783-13-3](/images/no_structure.jpg)
CAS No. | 866783-13-3 |
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Molecular Formula | C12H18ClNO2 |
Molecular Weight | 243.73 g/mol |
IUPAC Name | 1-[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride |
Standard InChI | InChI=1S/C12H17NO2.ClH/c1-13-7-9-4-8-5-11(14-2)12(15-3)6-10(8)9;/h5-6,9,13H,4,7H2,1-3H3;1H/t9-;/m1./s1 |
Standard InChI Key | SWSAIQSQSDOONK-SBSPUUFOSA-N |
Isomeric SMILES | CNC[C@H]1CC2=CC(=C(C=C12)OC)OC.Cl |
SMILES | CNCC1CC2=CC(=C(C=C12)OC)OC.Cl |
Canonical SMILES | CNCC1CC2=CC(=C(C=C12)OC)OC.Cl |
Appearance | White Solid |
Melting Point | >216°C |
Physical and Chemical Properties
Physical Properties
The physical properties of (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride are crucial for its identification, handling, and usage in laboratory and industrial settings. The key physical characteristics are summarized in Table 1.
Table 1: Physical Properties of (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride
Chemical Identifiers and Structural Representation
Modern chemical databases and computational chemistry utilize various identifiers to represent chemical structures. For (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride, these identifiers are presented in Table 2.
Table 2: Chemical Identifiers of (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride
Identifier Type | Value | Reference |
---|---|---|
InChI | InChI=1/C12H17NO2.ClH/c1-13-7-9-4-8-5-11(14-2)12(15-3)6-10(8)9;/h5-6,9,13H,4,7H2,1-3H3;1H/t9-;/s3 | |
InChIKey | SWSAIQSQSDOONK-OVMXBOEKNA-N | |
SMILES | COC1=CC2C@@HCC=2C=C1OC.Cl | |
FDA UNII | JF52QM9RUB |
Synthesis and Production Methods
Synthetic Pathways
The synthesis of (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride involves several key starting materials and intermediates. According to patent literature, this compound can be prepared through specific reaction sequences that maintain the stereochemical configuration at the chiral center .
One documented synthetic pathway involves the use of 4,5-dimethoxy-1-cyanobenzocyclobutane as a precursor. Other important precursors include:
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Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 3,4-dimethoxy-, (7R)-
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(S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid N-methyl-amide
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3-(2-BROMO-4,5-DIMETHOXYPHENYL)PROPANENITRILE
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(S)-(4,5-diMethoxy-1,2-dihydrocyclobutabenzen-1-yl)-N-MethylMethanaMine
Industrial Production Method
A patented industrial preparation method for (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride has been documented. The process utilizes an inert solvent system and involves the NMF (N-methylformamide) of 4,5-dimethoxy benzocyclobutane as a key intermediate. The synthetic route proceeds through reduction followed by salt formation to yield the target compound .
This patented method claims several advantages:
These features make this method particularly suitable for industrial-scale production.
Applications and Significance
Pharmaceutical Applications
The primary significance of (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride lies in its role as a crucial intermediate in the synthesis of Ivabradine, an important cardiovascular medication . Ivabradine is classified as a selective bradycardic agent that acts directly on the pacemaker If current of the sinoatrial node .
The structural elements and stereochemical configuration of (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride are essential for maintaining the biological activity of the final pharmaceutical product.
Research Importance
Beyond its role in Ivabradine synthesis, (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride serves as a valuable research tool in medicinal chemistry. Its unique structure and properties make it relevant for:
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Structure-activity relationship studies in drug development
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Investigation of novel synthetic pathways for benzocyclobutane-containing compounds
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Development of new cardiac medications targeting the If current
Chemical Reactivity and Stability
Reactivity Profile
The reactivity of (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride is influenced by several functional groups present in its structure:
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The benzocyclobutane core, which can undergo ring-opening reactions under specific conditions
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The methoxy groups, which can participate in various substitution reactions
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The secondary amine functionality, which provides sites for further functionalization
Structural Relationships and Comparative Analysis
Related Compounds
Several structurally related compounds have been identified that share similarities with (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride:
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4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane, (S)- (CAS: 869856-07-5), which lacks the N-methyl group
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4,5-Dimethoxy-1-cyanobenzocyclobutane, a precursor in the synthesis pathway
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(S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid N-methyl-amide, another synthetic intermediate
Structure-Function Relationships
The specific stereochemistry at position 1 (the S configuration) is crucial for the compound's function as an intermediate in Ivabradine synthesis. This stereocenter ultimately influences the three-dimensional arrangement of the final drug molecule, which is essential for its selective binding to the target receptor and subsequent pharmacological activity.
The methoxy substituents at positions 4 and 5 contribute to the electronic properties of the benzocyclobutane ring system, potentially affecting the reactivity and stability of the compound.
Current Research and Future Perspectives
Research interest in (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride continues to grow, particularly in the context of developing improved synthetic routes for Ivabradine and related compounds. Future research directions may include:
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Development of more efficient and environmentally friendly synthetic methods
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Exploration of novel applications beyond Ivabradine synthesis
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Investigation of structure modifications to create derivatives with enhanced properties
As cardiovascular diseases remain a significant global health concern, compounds like (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride, which play a role in the production of cardiac medications, will likely continue to be of substantial scientific and pharmaceutical interest.
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